2,2,6,6-Tetramethylthian-4-ol
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Overview
Description
2,2,6,6-Tetramethylthian-4-ol: is an organic compound characterized by its unique structure, which includes a thian ring substituted with four methyl groups. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes. It is often used in organic synthesis and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,2,6,6-Tetramethylthian-4-ol typically involves the reaction of acetone with ammonia in the presence of a catalyst. The process can be summarized as follows:
Addition of Acetone and Ammonia: Acetone, an organic solvent, and a catalyst are added to a high-pressure reactor. Ammonia is slowly introduced at a temperature range of 20-80°C.
Hydrogen Introduction: Hydrogen is then introduced into the reactor at a temperature range of 20-180°C, and the reaction is allowed to proceed for 1-5 hours.
Product Isolation: The reaction mixture is cooled to room temperature, and the product, this compound, is isolated as white crystals.
Industrial Production Methods: Industrial production of this compound often involves continuous processes to ensure high yield and efficiency. One such method includes the reduction of triacetonamine with hydrazine, followed by reactive distillation to isolate the product .
Chemical Reactions Analysis
Types of Reactions: 2,2,6,6-Tetramethylthian-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal oxides.
Reduction: Hydrazine and other reducing agents are often used.
Substitution: Various halides and nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Compounds with different functional groups replacing the original ones
Scientific Research Applications
Chemistry: 2,2,6,6-Tetramethylthian-4-ol is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: In biological research, it is used to study enzyme mechanisms and as a probe in various biochemical assays.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylthian-4-ol involves its ability to interact with various molecular targets. It can act as an antioxidant by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress pathways. This activity is mediated through the upregulation of specific microRNAs and the inhibition of signaling pathways such as SIRT6-HIF-1α .
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: Known for its use as a hindered base in organic synthesis.
2,2,6,6-Tetramethyl-4-piperidone: Used as an intermediate in the synthesis of various organic compounds.
2,2,6,6-Tetramethyl-4-piperidinol: Similar in structure but with different reactivity and applications
Uniqueness: 2,2,6,6-Tetramethylthian-4-ol is unique due to its specific thian ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its stability and versatility make it a valuable reagent in various scientific and industrial applications.
Properties
IUPAC Name |
2,2,6,6-tetramethylthian-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OS/c1-8(2)5-7(10)6-9(3,4)11-8/h7,10H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPUGXOPGCJWQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(S1)(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616826 |
Source
|
Record name | 2,2,6,6-Tetramethylthian-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20931-54-8 |
Source
|
Record name | 2,2,6,6-Tetramethylthian-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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